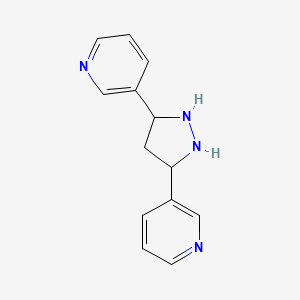![molecular formula C22H23BN2O2 B12343396 Pyridine,4,4'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis-](/img/structure/B12343396.png)
Pyridine,4,4'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine,4,4’-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- is an organoboron compound that features a pyridine ring and a dioxaborolane group. This compound is known for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various applications in pharmacy and biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,4,4’-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- typically involves the coupling of pyridine derivatives with boronic acids or esters. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
Pyridine,4,4’-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .
科学的研究の応用
Pyridine,4,4’-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- has a wide range of scientific research applications:
作用機序
The mechanism of action of Pyridine,4,4’-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- involves its ability to form stable complexes with various molecular targets. The dioxaborolane group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in drug delivery systems, where the compound can release drugs in response to specific stimuli, such as changes in pH or glucose levels .
類似化合物との比較
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but lacks the phenylene linkage.
2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains additional functional groups that modify its reactivity.
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features a chloro substituent that influences its chemical behavior.
Uniqueness
Pyridine,4,4’-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- is unique due to its combination of a pyridine ring, a phenylene linkage, and a dioxaborolane group. This structure provides a balance of stability, reactivity, and versatility, making it suitable for a wide range of applications in different fields .
特性
分子式 |
C22H23BN2O2 |
|---|---|
分子量 |
358.2 g/mol |
IUPAC名 |
4-[3-pyridin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C22H23BN2O2/c1-21(2)22(3,4)27-23(26-21)20-14-18(16-5-9-24-10-6-16)13-19(15-20)17-7-11-25-12-8-17/h5-15H,1-4H3 |
InChIキー |
TUUCGBGZLGXKOV-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B12343314.png)


![11-[(2-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343335.png)
![[3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate](/img/structure/B12343337.png)





![Chromate(2-),[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]-, disodium](/img/structure/B12343380.png)

![8-Chloro-7-iodo-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12343390.png)

